ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected via a phenylmethylene bridge, with additional functional groups such as hydroxyl and carboxylate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves the condensation of appropriate thiophene derivatives with a phenylmethylene bridging agent. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted for the synthesis of thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the laboratory synthesis routes. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate esters can be reduced to alcohols.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylate esters would produce alcohols.
Scientific Research Applications
Diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- Diethyl 5,5’-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate)
Uniqueness
Diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to its specific combination of functional groups and the presence of the phenylmethylene bridge, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-phenylmethyl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6S2/c1-5-28-22(26)15-12(3)30-20(18(15)24)17(14-10-8-7-9-11-14)21-19(25)16(13(4)31-21)23(27)29-6-2/h7-11,17,24-25H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJZDIAOHCDEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CC=C2)C3=C(C(=C(S3)C)C(=O)OCC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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